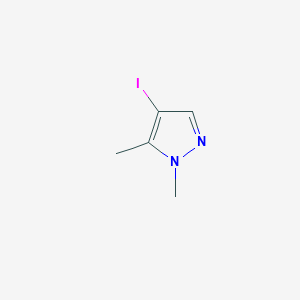

4-iodo-1,5-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYSWMALOLASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304473 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-96-7 | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-iodo-1,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-iodo-1,5-dimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyrazole ring featuring an iodine atom at the 4-position. This iodo-group is particularly valuable for synthetic chemists as it serves as a reactive handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6647-96-7 | [1][2][3] |

| Molecular Formula | C₅H₇IN₂ | [3] |

| Molecular Weight | 222.03 g/mol | [3][4] |

| IUPAC Name | 4-iodo-1,5-dimethylpyrazole | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO) | [5] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the direct iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. The following protocol is a representative method based on established iodination procedures for pyrazole rings.[6][7]

Synthesis of 1,5-dimethyl-1H-pyrazole (Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add 2,4-pentanedione (acetylacetone) (1.0 equivalent) to the solution dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified further by distillation if necessary.

Iodination of 1,5-dimethyl-1H-pyrazole

-

Reaction Setup: In a flask protected from light, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[8] this compound serves as a crucial intermediate for the synthesis of novel drug candidates. The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

Key Applications Include:

-

Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[9][10] The iodo-group allows for the strategic attachment of various aryl and heteroaryl groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to target the ATP-binding site of kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This building block enables the synthesis of novel analogues to explore improved efficacy and selectivity profiles.

-

Compound Library Synthesis: Its reactivity makes it an ideal starting material for generating large libraries of diverse pyrazole-based compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram outlines the general two-step synthesis of this compound.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二甲基-4-碘吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and potential applications of a key heterocyclic building block.

This technical guide provides a comprehensive overview of the chemical properties of 4-iodo-1,5-dimethyl-1H-pyrazole, a substituted pyrazole with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages computed data, information on structurally similar compounds, and established principles of pyrazole chemistry to offer a thorough resource for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. The pyrazole core is a well-established pharmacophore found in numerous approved pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] The presence of an iodine atom at the 4-position provides a versatile handle for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that most of the available data is computed, with experimental values for closely related compounds provided for comparison.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₇IN₂ | - | PubChem[4] |

| Molecular Weight | 222.03 g/mol | Computed | PubChem[4] |

| CAS Number | 6647-96-7 | - | PubChem[4] |

| IUPAC Name | 4-iodo-1,5-dimethylpyrazole | - | PubChem[4] |

| SMILES | CC1=C(C=NN1C)I | - | PubChem[4] |

| InChI Key | QXAYSWMALOLASK-UHFFFAOYSA-N | - | PubChem[4] |

| XLogP3 | 1.3 | Computed | PubChem[4] |

| Melting Point | Not available | - | - |

| Related Compound Data | 108-110 °C (for 4-iodopyrazole) | Experimental | MDPI[5] |

| Boiling Point | Not available | - | - |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Estimated | BenchChem[1] |

Spectral Data

-

¹H NMR: The spectrum would likely show singlets for the two methyl groups (at N-1 and C-5) and a singlet for the proton at the C-3 position of the pyrazole ring.

-

¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the two quaternary carbons (C-4 and C-5), and the methine carbon (C-3). The carbon bearing the iodine atom (C-4) would be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of this compound can be approached through the iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. Several methods for the iodination of pyrazoles have been reported, offering flexibility in reagent choice and reaction conditions.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the iodination of pyrazoles.

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Iodine (I₂)

-

An oxidizing agent (e.g., hydrogen peroxide, nitric acid, or ceric ammonium nitrate)

-

Suitable solvent (e.g., acetic acid, water, or dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole in a suitable solvent in a reaction vessel.

-

Add iodine to the solution with stirring.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the excess iodine by adding a saturated solution of sodium thiosulfate.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Safety Precautions: Iodine and oxidizing agents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Chemical Reactivity

The key reactive site in this compound is the carbon-iodine bond. The iodine atom can be readily displaced in various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to introduce alkynyl moieties.[1]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.

-

Ullmann Condensation: Copper-catalyzed formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 4-position through the iodo substituent makes this compound a highly attractive building block for the synthesis of novel drug candidates.

Role as a Synthetic Intermediate

The versatility of the C-I bond in cross-coupling reactions allows for the introduction of a wide array of substituents at the 4-position of the pyrazole ring. This enables the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of complex molecules with desired pharmacological properties.

Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from this compound could be explored for various therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to introduce diverse aryl and heteroaryl groups via cross-coupling is crucial for targeting the kinase active site.[1]

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated potent anticancer activity.

-

Antiviral and Antibacterial Agents: The pyrazole nucleus is present in various compounds with antimicrobial properties.

Visualizing Synthetic and Logical Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of this compound.

Conclusion

This compound represents a valuable and versatile building block for synthetic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. While a comprehensive experimental characterization of this specific compound is not yet publicly available, this guide provides a solid foundation for researchers to explore its potential in their drug discovery and development programs. Further experimental investigation into its physical and chemical properties is warranted to fully unlock its capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 4-iodo-1,5-dimethyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and characterization of this compound.

Molecular Structure and Identifiers

This compound is a substituted pyrazole ring with an iodine atom at the 4-position and methyl groups at the 1 and 5-positions. The presence of the iodine atom provides a key functional handle for further chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

| Identifier | Value |

| Molecular Formula | C5H7IN2 |

| Molecular Weight | 222.03 g/mol [1] |

| Canonical SMILES | CC1=C(C=NN1C)I[2] |

| InChI Key | QXAYSWMALOLASK-UHFFFAOYSA-N[2] |

| CAS Number | 6647-96-7[2] |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Topological Polar Surface Area | 17.82 Ų[1] |

| LogP | 1.33312[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 0[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of the corresponding 1,5-dimethyl-1H-pyrazole precursor. Several effective methods for the iodination of pyrazoles have been reported and can be adapted for this specific synthesis. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and regioselectivity.

Experimental Protocols for the Synthesis of 4-Iodopyrazoles

The following are detailed experimental protocols for the synthesis of 4-iodopyrazoles, which can be adapted for the preparation of this compound from 1,5-dimethyl-1H-pyrazole.

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method utilizes a potent iodinating species generated in situ.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 mmol)

-

Iodine (I₂) (1.1 mmol)

-

Ceric Ammonium Nitrate (CAN) (1.2 mmol)

-

Acetonitrile (MeCN) (10 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous Na₂S₂O₃

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) and iodine (1.1 mmol) in acetonitrile (5 mL), add a solution of ceric ammonium nitrate (1.2 mmol) in acetonitrile (5 mL).

-

Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is particularly effective for pyrazoles that may be less reactive.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.5 mmol)

-

Trifluoroacetic acid (TFA) (1 mL)

-

Glacial acetic acid (1 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous Na₂S₂O₃

-

Saturated aqueous NaHCO₃

-

-

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the solution with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify by column chromatography.

-

Protocol 3: Iodination using Iodine and Hydrogen Peroxide

This method presents a greener alternative for the iodination reaction.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 mmol)

-

Iodine (I₂) (0.5 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 mmol)

-

Water (5 mL)

-

Ethyl acetate

-

-

Procedure:

-

To a suspension of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).

-

Add 30% hydrogen peroxide (0.6 mmol) dropwise to the mixture at room temperature.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer, filter, and concentrate to obtain the product.

-

Spectroscopic Data of Related Compounds

¹H and ¹³C NMR Data

Predicted ¹H and ¹³C NMR chemical shifts for the related compound 1-ethyl-4-iodo-5-methyl-1H-pyrazole suggest the following:

-

¹H NMR: The lone proton on the pyrazole ring at the C3 position is expected to appear as a singlet. The methyl group at the C5 position will also be a singlet, with its chemical shift influenced by the adjacent iodine and N-alkyl group. The N-methyl group will appear as a singlet.

-

¹³C NMR: The carbon atom attached to the iodine (C4) is expected to show a significant downfield shift.

Experimental ¹H NMR data for the parent compound, 4-iodo-1H-pyrazole, shows a singlet for the H3 and H5 protons at approximately 7.6 ppm in CD₂Cl₂.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 4-iodo-1H-pyrazole shows a characteristic sharp N-H stretching band around 3110 cm⁻¹.[3] For this compound, which lacks an N-H bond, this band will be absent. The spectrum will be dominated by C-H, C=C, and C-N stretching and bending vibrations.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern of pyrazoles typically involves the loss of H, HCN, and N₂. For substituted pyrazoles, fragmentation will also involve the substituents.

Molecular Structure Visualization

The following diagram represents the 2D molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow.

This guide provides foundational information for researchers working with this compound. While direct experimental data is limited, the provided synthetic protocols and comparative spectral information for related compounds offer a strong starting point for its synthesis and characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole

This technical guide offers a detailed overview of the synthesis of this compound, a valuable chemical intermediate. The document outlines the primary synthetic methodologies, presents quantitative data for various iodination techniques, and provides detailed experimental protocols. Additionally, it includes visualizations of the reaction mechanism and a general experimental workflow to facilitate a comprehensive understanding of the process.

The introduction of an iodine atom at the C4 position of the pyrazole ring creates a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This makes 4-iodopyrazole derivatives, including the title compound, crucial building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1]

The synthesis of this compound is typically achieved via the direct electrophilic iodination of the 1,5-dimethyl-1H-pyrazole precursor. The electronic properties of the pyrazole ring render the C4 position the most nucleophilic, leading to a highly regioselective substitution reaction.[1] Various iodinating systems have been developed to achieve this transformation, offering researchers flexibility based on available reagents, substrate reactivity, and desired reaction conditions.

Data Presentation: Comparison of Iodination Methods

The following table summarizes various methods reported for the electrophilic iodination of pyrazole derivatives. While data specific to 1,5-dimethyl-1H-pyrazole is limited, the conditions presented for analogous substrates are highly relevant and adaptable.

| Method/Reagents | Substrate | Solvent(s) | Temperature | Yield |

| Iodine (I₂) / Iodic Acid (HIO₃) | 1-Ethyl-5-methyl-1H-pyrazole | Acetic Acid / CCl₄ | Room Temp. | High (not specified) |

| N-Iodosuccinimide (NIS) | 1-Ethyl-5-methyl-1H-pyrazole | Acetonitrile | 60-70 °C | High (not specified) |

| Iodine (I₂) / Ceric Ammonium Nitrate (CAN) | 1-Ethyl-5-methyl-1H-pyrazole | Acetonitrile | Reflux | High (not specified) |

| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Pyrazole | Water | Room Temp. | High (not specified) |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | 1-Aryl-3-CF₃-pyrazoles | Acetic Acid / TFA | 80 °C | 81% (for 4a)[3] |

| Iodine Monochloride (ICl) / Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | Dichloromethane | Room Temp. | Up to 95%[4] |

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are adapted from established procedures for structurally similar pyrazoles and can be applied to the synthesis of this compound.[1][2][5]

Method A: Iodination using Iodine and Iodic Acid[1]

This method employs a classic oxidative iodination system.

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 eq)

-

Molecular Iodine (I₂)

-

Iodic Acid (HIO₃)

-

Acetic Acid

-

Carbon Tetrachloride

-

Sodium Thiosulfate solution (aqueous)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a solvent mixture of acetic acid and carbon tetrachloride.

-

To the stirred solution, add molecular iodine (I₂) and iodic acid (HIO₃).

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and then with brine.[1][2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2][5]

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Method B: Iodination using N-Iodosuccinimide (NIS)[6]

NIS is a mild and effective source of electrophilic iodine.

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile

-

Sodium Thiosulfate solution (aqueous)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.[6]

-

After cooling to room temperature, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product via column chromatography on silica gel or by recrystallization.[6]

Method C: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)[1]

This method utilizes CAN as an oxidant to generate the electrophilic iodine species.

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 eq)

-

Iodine (I₂) (1.3 eq)

-

Ceric Ammonium Nitrate (CAN) (1.1 eq)

-

Acetonitrile

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution (aqueous)

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile, add iodine (1.3 eq).[1]

-

Add ceric ammonium nitrate (CAN) (1.1 eq) to the mixture.[1]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

-

Redissolve the resulting residue in ethyl acetate.

-

Wash the solution with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the underlying chemical mechanism and a typical laboratory workflow for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Iodination of 1,5-Dimethyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of a halogen, such as iodine, onto the pyrazole ring significantly enhances its synthetic versatility. Specifically, 4-iodo-1,5-dimethyl-1H-pyrazole is a key intermediate, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions like Suzuki, Sonogashira, and Heck.[1][2][3] This allows for the construction of complex molecular architectures essential for drug discovery and materials science.

This technical guide offers a comprehensive overview of the electrophilic iodination of 1,5-dimethyl-1H-pyrazole. It details various synthetic protocols, presents comparative data on their efficiency, and illustrates the underlying chemical principles and workflows.

Reaction Mechanism and Regioselectivity

The electrophilic iodination of 1,5-dimethyl-1H-pyrazole follows a classic electrophilic aromatic substitution pathway. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The N1-methyl and C5-methyl groups are electron-donating, which further activates the ring. The C4 position is the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity for iodination at this position.[2]

The reaction is initiated by the generation of an electrophilic iodine species (I⁺), which is then attacked by the nucleophilic C4 carbon of the pyrazole ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of the C4 hydrogen re-establishes aromaticity and yields the final this compound product.

Caption: General mechanism of electrophilic iodination on the pyrazole ring.

Comparative Performance of Iodination Methods

A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method depends on factors such as substrate reactivity, desired yield, cost, and green chemistry considerations. The following table summarizes the performance of several common iodination methods applicable to 1,5-dimethyl-1H-pyrazole, based on data reported for analogous pyrazole derivatives.

| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | The base is crucial to neutralize HCl formed during the reaction.[1][4] |

| Molecular Iodine / Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product.[1][5] |

| Molecular Iodine / CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant to generate the electrophilic iodine species. Effective for various pyrazole derivatives.[1][3][6][7] |

| N-Iodosuccinimide (NIS) / Acid | NIS, H₂SO₄ or TFA | Acetic Acid / Various | Room Temp. - 80°C | < 16 h - Overnight | Good | C4 | Efficient for the iodination of both activated and deactivated pyrazole systems.[1][3][6] |

| Iodine / Iodic Acid | I₂, HIO₃ | Acetic Acid / CCl₄ | Room Temp. | N/A | Efficient | C4 | An effective system that avoids toxic waste.[2][8] |

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below. These protocols are based on established procedures for pyrazole derivatives and can be adapted for 1,5-dimethyl-1H-pyrazole.

Method 1: Iodination using Molecular Iodine and Hydrogen Peroxide [1][5]

This environmentally friendly protocol utilizes water as the solvent.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 equivalent)

-

Iodine (I₂) (0.5 equivalents)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)

-

Water

-

Ethyl Acetate or other suitable organic solvent

-

-

Procedure:

-

Suspend 1,5-dimethyl-1H-pyrazole (1.0 eq.) in water.

-

Add iodine (0.5 eq.) to the suspension.

-

Add hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture.

-

Continue stirring at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Upon completion, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method 2: Iodination using Molecular Iodine and Ceric Ammonium Nitrate (CAN) [1][3][6]

This method is particularly effective and demonstrates high regioselectivity.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 equivalent)

-

Iodine (I₂) (1.3 equivalents)

-

Ceric Ammonium Nitrate (CAN) (1.1 equivalents)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (1.1 eq.) and elemental iodine (1.3 eq.) to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Method 3: Iodination using N-Iodosuccinimide (NIS) and Acid [3][6]

An effective alternative, especially for substrates that may be sensitive to oxidative conditions.

-

Materials:

-

1,5-dimethyl-1H-pyrazole (1.0 equivalent)

-

N-Iodosuccinimide (NIS) (1.5 equivalents)

-

Glacial Acetic Acid

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous Na₂S₂O₃ and NaHCO₃

-

-

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 eq.) in TFA (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

-

Visualizations of Workflow and Reagent Relationships

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.[1]

Caption: Relationship between common reagents and the generation of I⁺.

Conclusion

The electrophilic iodination of 1,5-dimethyl-1H-pyrazole is a highly efficient and regioselective transformation, yielding the versatile 4-iodo derivative. Several robust methods, employing reagents such as I₂/CAN, I₂/H₂O₂, and NIS/acid, are available to researchers. The choice of a specific protocol can be tailored based on the desired scale, available resources, and environmental considerations. The resulting this compound serves as an invaluable building block, enabling the synthesis of diverse and complex molecules for evaluation in pharmaceutical and agrochemical development programs.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 8. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-iodo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data derived from structurally analogous compounds. This guide is intended to assist researchers in the structural elucidation, purity assessment, and further development of pyrazole-based compounds.

Compound Overview

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₇IN₂ and a molecular weight of 222.03 g/mol .[1] The introduction of an iodine atom onto the pyrazole scaffold provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making it a potentially important intermediate in medicinal chemistry and materials science.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from structurally related compounds, including 1,5-dimethylpyrazole, 4-iodopyrazole, and 1-methyl-4-iodo-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.5 | Singlet | H-3 |

| ~ 3.7 | Singlet | N-CH₃ |

| ~ 2.3 | Singlet | C-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-5 |

| ~ 140 | C-3 |

| ~ 60 | C-4 |

| ~ 35 | N-CH₃ |

| ~ 12 | C-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1550-1450 | Strong | C=C and C=N stretching (pyrazole ring) |

| 1450-1350 | Medium | C-H bending (aliphatic) |

| ~ 600 | Medium-Weak | C-I stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 222 | High | [M]⁺ (Molecular ion) |

| 95 | High | [M-I]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 1,5-dimethylpyrazole. The following protocol is adapted from general methods for the iodination of pyrazoles.[2][3]

Materials:

-

1,5-dimethylpyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,5-dimethylpyrazole (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use standard acquisition parameters with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Parameters: Use a standard ionization energy of 70 eV.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 4-iodo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR characterization of 4-iodo-1,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected ¹H NMR spectral data, a detailed experimental protocol for its synthesis and purification, and a general procedure for NMR sample preparation and analysis.

Core Data Presentation

The structural assignment of this compound (CAS No. 6647-96-7) is corroborated by ¹H NMR spectroscopy. The molecule features three distinct proton environments: the pyrazole ring proton (H3), the N-methyl protons (N-CH₃), and the C5-methyl protons (C5-CH₃).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | ~7.5 | Singlet | 1H | N/A |

| N-CH₃ | ~3.7 | Singlet | 3H | N/A |

| C5-CH₃ | ~2.3 | Singlet | 3H | N/A |

| Note: The chemical shift values are predicted based on the analysis of structurally similar pyrazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions. |

The absence of coupling for all signals is expected due to the lack of adjacent protons for the H3 proton and the methyl groups. The integration values correspond to the number of protons in each unique chemical environment.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-iodopyrazoles is through the electrophilic iodination of the corresponding pyrazole precursor. The following protocol is adapted from established procedures for the iodination of pyrazoles.[1][2]

Materials:

-

1,5-dimethyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

To this solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Typical acquisition parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Data Processing:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

Identify the multiplicity and measure any coupling constants.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for 1H NMR analysis.

References

An In-depth Technical Guide to the 13C NMR Analysis of 4-iodo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-iodo-1,5-dimethyl-1H-pyrazole. Due to the limited availability of public experimental data for this specific compound, this guide presents estimated chemical shifts derived from structurally related analogs, alongside a detailed, representative experimental protocol for acquiring 13C NMR spectra of pyrazole derivatives.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These estimations are based on data from analogous compounds, including 4-iodo-1-methyl-1H-pyrazole and various methylated pyrazole derivatives. The numbering of the carbon atoms corresponds to the structure provided in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~140 - 150 | The chemical shift is influenced by the adjacent nitrogen atom and the methyl group at position 5. |

| C4 | ~75 - 85 | The iodine substituent has a significant shielding effect, causing a characteristic upfield shift for the carbon to which it is attached. |

| C5 | ~145 - 155 | This carbon is deshielded due to its position between two nitrogen atoms and the attached methyl group. |

| N-CH3 | ~35 - 45 | The chemical shift for the N-methyl group is typical for N-alkylated pyrazoles. |

| C5-CH3 | ~10 - 20 | The chemical shift for the C-methyl group is in the expected aliphatic range. |

Comparative 13C NMR Data of Related Pyrazole Derivatives

To provide context for the predicted chemical shifts, the following table presents experimental 13C NMR data for structurally similar pyrazole derivatives.

| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Solvent |

| 3-Methylpyrazole | ~148 | ~105 | ~134 | CH3: ~13 | CDCl3 |

| 1-benzyl-3,5-dimethyl-1H-pyrazole[1] | 147.2 | 105.7 | 138.9 | N-CH2: 52.5, C-CH3: 13.5, 11.3 | CDCl3 |

| 3,5-dimethyl-1-phenyl-1H-pyrazole[1] | 148.1 | 106.4 | 139.4 | C-CH3: 12.9, 11.8 | CDCl3 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Mass of Sample: Accurately weigh approximately 10-25 mg of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for pyrazole derivatives. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the NMR spectrometer being used (typically around 4-5 cm).

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

Mandatory Visualization

Caption: Structure of this compound and its predicted 13C NMR signals.

References

The Pivotal Role of Iodinated Pyrazoles in Modern Drug Discovery: A Technical Guide to Reactivity and Electronic Properties

For Immediate Release

[City, State] – December 28, 2025 – In the landscape of medicinal chemistry, pyrazoles stand out as a "privileged scaffold" due to their versatile biological activities.[1] The strategic introduction of iodine to the pyrazole ring significantly amplifies their synthetic utility, paving the way for the development of novel therapeutics. This technical guide offers an in-depth exploration of the reactivity and electronic properties of iodinated pyrazoles, tailored for researchers, scientists, and drug development professionals.

Iodinated pyrazoles serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, particularly as kinase inhibitors targeting critical signaling pathways in diseases like cancer.[2][3] The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Understanding the nuances of their synthesis, reactivity, and electronic characteristics is paramount for the rational design of next-generation drugs.

Synthesis of Iodinated Pyrazoles: Regioselective Strategies

The regioselective synthesis of iodinated pyrazoles is a cornerstone of their application. The two primary isomers, 4-iodopyrazoles and 5-iodopyrazoles, are accessed through distinct synthetic routes.

Synthesis of 4-Iodopyrazoles: Direct electrophilic iodination at the C4 position is a common and effective strategy. Various iodinating agents and conditions have been developed to achieve high regioselectivity and yields.

Synthesis of 5-Iodopyrazoles: The C5 position is less susceptible to direct electrophilic attack. Therefore, the synthesis of 5-iodopyrazoles typically involves deprotonation at the C5 position using a strong base, followed by quenching with an iodine source.[2]

Table 1: Comparative Yields for the Synthesis of Iodinated Pyrazoles

| Pyrazole Type | Starting Material | Reagents | Solvent | Time | Yield (%) | Reference |

| 4-Iodo | 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | Acetonitrile | Overnight | High Yields | [4] |

| 4-Iodo | Phenyl hydrazine / Acetylacetone | I₂ / LiClO₄ / β-cyclodextrin | Water | 12 h | High Yields | [2] |

| 5-Iodo | 1-Aryl-3-CF₃-pyrazole | n-BuLi, I₂ | THF | 4 h | 65-89 | [2] |

Reactivity of Iodinated Pyrazoles: Gateway to Molecular Diversity

The C-I bond in iodinated pyrazoles is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the pyrazole scaffold.

Table 2: Reaction Yields for Cross-Coupling Reactions of Iodinated Pyrazoles

| Reaction | Iodinated Pyrazole | Coupling Partner | Catalyst System | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 56 | [5] |

| Suzuki-Miyaura | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 62 | [5] |

| Sonogashira | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | >90 | [5] |

| Sonogashira | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | >90 | [5] |

Electronic and Structural Properties: A Spectroscopic and Crystallographic Perspective

The introduction of an iodine atom significantly influences the electronic and structural properties of the pyrazole ring. These changes can be probed using various spectroscopic and crystallographic techniques.

Spectroscopic Properties

NMR and IR spectroscopy are powerful tools for characterizing iodinated pyrazoles. The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, provide valuable information about the electronic environment of the pyrazole core.[6][7]

Table 3: Selected ¹H NMR Chemical Shifts (ppm) for 4-Halogenated Pyrazoles

| Compound | N-H Proton | 3,5-Protons | Reference |

| 4-Fluoropyrazole | 11.137 | 7.469 | [8] |

| 4-Chloropyrazole | 11.365 | 7.599 | [8] |

| 4-Bromopyrazole | 11.439 | 7.625 | [8] |

| 4-Iodopyrazole | 11.517 | 7.662 | [8] |

Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of iodinated pyrazoles, including bond lengths, bond angles, and intermolecular interactions.[1][6] This data is crucial for understanding structure-activity relationships.

Table 4: Key Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 6.9383(6) |

| b (Å) | 5.5231(5) |

| c (Å) | 13.077(2) |

| N(H)···N distance (Å) | 2.87(3) |

| Reference | [8] |

Table 5: Selected Bond Lengths and Angles for a 5-Iodo-1-arylpyrazole Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C-I | 2.062 |

| C-N (pyrazole ring) | 1.33-1.38 |

| N-N (pyrazole ring) | 1.35 |

| C-N-N (pyrazole ring) | 108-112 |

| Reference | [1] |

Biological Relevance: Targeting Key Signaling Pathways

Iodinated pyrazoles are particularly prominent in the development of kinase inhibitors.[3] By functionalizing the pyrazole core, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against various kinases involved in disease progression. Two critical pathways often targeted are the JAK/STAT and PI3K/Akt signaling pathways.[2][9][10]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful synthesis and functionalization of iodinated pyrazoles.

General Procedure for the Synthesis of 4-Iodopyrazoles via CAN-mediated Iodination[4]

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for the Synthesis of 5-Iodopyrazoles[2]

-

Dissolve the 1-aryl-3-trifluoromethylpyrazole in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise with vigorous stirring and stir for 10 minutes.

-

Add a solution of iodine in dry THF.

-

Allow the reaction to warm to room temperature over 4 hours.

-

Dilute with dichloromethane.

-

Wash with saturated aqueous Na₂S₂O₃ and then with water.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 5-iodopyrazole.

General Procedure for Suzuki-Miyaura Cross-Coupling[2]

-

In a Schlenk tube under an argon atmosphere, combine the iodopyrazole derivative, the aryl boronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture at 90 °C for 6 hours.

-

After cooling, dilute with water and extract with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by chromatography.

Conclusion

Iodinated pyrazoles are indispensable tools in the arsenal of medicinal chemists. Their versatile reactivity, coupled with the profound influence of iodine on their electronic properties, provides a robust platform for the design and synthesis of novel drug candidates. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to unlock the full potential of this remarkable chemical scaffold in the ongoing quest for innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

Navigating the Synthesis and Handling of 4-iodo-1,5-dimethyl-1H-pyrazole: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the safety, handling, and properties of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of 4-iodo-1,5-dimethyl-1H-pyrazole, a valuable building block in synthetic and medicinal chemistry.

Physicochemical Properties

Key physical and chemical data for this compound and its close analogs are summarized below, offering a comparative perspective.

| Property | This compound | 4-iodo-1-methyl-1H-pyrazole | 4-iodo-1H-pyrazole |

| CAS Number | 6647-96-7[1][2] | 39806-90-1[3] | 3469-69-0[4][5] |

| Molecular Formula | C₅H₇IN₂[1][6] | C₄H₅IN₂ | C₃H₃IN₂[4][5] |

| Molecular Weight | 222.03 g/mol [1][6] | 208.00 g/mol | 193.97 g/mol [5] |

| Appearance | Not specified | Solid | Off-white or grayish brown crystalline powder[7] |

| Melting Point | Not specified | 59-64 °C | 108-110 °C[5][7] |

| Purity | ≥98% or 95%[2][6] | Not specified | ≥ 99% (GC)[7] |

GHS Hazard Profile (Anticipated)

Based on the hazard classifications of analogous iodinated pyrazoles, this compound is anticipated to possess the following hazards. Users should consult the specific SDS for any purchased material.

| Hazard Statement | Description | GHS Classification (based on analogs) |

| H302 | Harmful if swallowed[4][5] | Acute Toxicity, Oral (Category 4)[5] |

| H315 | Causes skin irritation[4][5][8] | Skin Irritation (Category 2)[5][8] |

| H319 | Causes serious eye irritation[4][5][8] | Eye Irritation (Category 2A)[5][8] |

| H335 | May cause respiratory irritation[4][5][8] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[5][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

An eyewash station and safety shower should be readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Some suppliers recommend storage at 4°C, protected from light.[6]

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] |

Experimental Protocol: Synthesis of Iodinated Pyrazoles

The following is a general procedure for the iodination of a pyrazole ring, which can be adapted for the synthesis of this compound. The choice of iodinating agent and reaction conditions will depend on the specific substrate and desired regioselectivity.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method is effective for the iodination of pyrazoles that may be sensitive to more oxidative conditions.

Materials:

-

1,5-dimethyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

Procedure:

-

Dissolve the 1,5-dimethyl-1H-pyrazole in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess NIS by washing with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing Laboratory Safety and Workflow

To ensure clarity in handling and experimental procedures, the following diagrams illustrate key logical relationships and workflows.

References

- 1. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. boronmolecular.com [boronmolecular.com]

- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

Technical Guide: Physical and Chemical Properties of 4-iodo-1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1,5-dimethyl-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with data from closely related analogs to provide a comparative context.

Core Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. Therefore, a combination of computed data for the target compound and experimental data for structurally similar pyrazole derivatives is presented below.

Table 1: Physical and Chemical Properties of this compound and Related Analogs

| Property | This compound | 4-iodo-1-methyl-1H-pyrazole | 3,5-dimethyl-4-iodo-1H-pyrazole | 4-iodopyrazole |

| Molecular Formula | C₅H₇IN₂[1] | C₄H₅IN₂ | C₅H₇IN₂ | C₃H₃IN₂[2] |

| Molecular Weight | 222.03 g/mol [1] | 208.00 g/mol | 222.03 g/mol | 193.97 g/mol [2] |

| CAS Number | 6647-96-7[1] | 39806-90-1 | 2033-45-6 | 3469-69-0[2] |

| Appearance | - | Solid | - | White to off-white crystalline powder |

| Melting Point (°C) | Not available | 59-64 | 136-140 | 108-110[2] |

| Boiling Point (°C) | Not available | Not available | Not available | 291.9 ± 13.0 (Predicted) |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) (Predicted)[3] | Not available | Not available | Soluble in water |

| LogP (Computed) | 1.3[1] | - | - | 1.7[2] |

Spectroscopic Data

Table 2: Spectroscopic Data Comparison

| Technique | This compound | 1-ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted)[4] | 4-iodopyrazole (Experimental) |

| ¹H NMR | No experimental data available. Expected signals: singlet for C3-H, singlets for the two methyl groups. | H-3 (s), C5-CH₃ (s), N-CH₂ (q), N-CH₂CH₃ (t)[4] | ¹H NMR spectra are available.[5] |

| ¹³C NMR | No experimental data available. | The iodine at C4 is expected to cause a downfield shift for this carbon.[4] | ¹³C NMR spectra are available. |

| IR Spectroscopy | No experimental data available. | - | FTIR and ATR-IR spectra are available.[2] |

| Mass Spectrometry | No experimental data available. | - | Mass spectral data is available. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general and plausible synthetic route can be adapted from established methods for the iodination of pyrazoles. The following protocol is a representative example based on the direct iodination of a substituted pyrazole.

Protocol: Synthesis of this compound

This protocol is adapted from general methods for the iodination of N-substituted pyrazoles.

Materials:

-

1,5-dimethyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add N-Iodosuccinimide (1.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to quench any remaining iodine.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the interaction of this compound with signaling pathways have not been identified. However, the pyrazole scaffold is a well-established pharmacophore present in numerous drugs with a wide array of biological activities.[6][7][8][9][10] These activities include anti-inflammatory, antimicrobial, and anticancer effects.

The 4-iodo-substituted pyrazole serves as a key intermediate for creating more complex molecules through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[11] These reactions allow for the introduction of various substituents at the 4-position, which can be tailored to interact with specific biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyrazole core.[3]

Potential Role in Drug Discovery

Caption: Role of this compound in drug discovery.

Given the known activities of pyrazole derivatives, it is plausible that novel compounds derived from this compound could modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Further research is required to explore the specific biological targets and mechanisms of action of derivatives of this compound.

References

- 1. This compound | C5H7IN2 | CID 12383785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Iodopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction